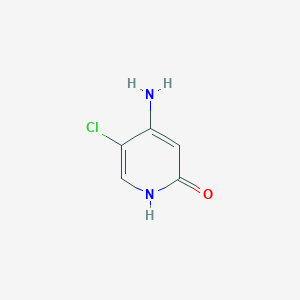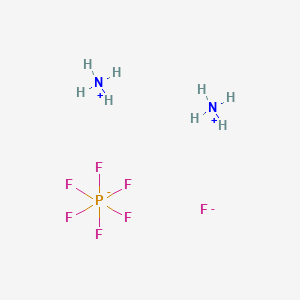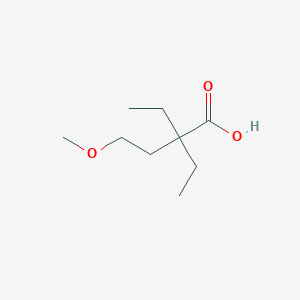
2,2-Diethyl-4-methoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethyl-4-methoxybutanoic acid is an organic compound with the molecular formula C9H18O3 It is a carboxylic acid derivative characterized by the presence of two ethyl groups at the second carbon and a methoxy group at the fourth carbon of the butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-4-methoxybutanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4-methoxybutanoic acid, with diethyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent such as dimethylformamide (DMF).
Another method involves the Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) is reacted with an ester derivative of 4-methoxybutanoic acid. This reaction is followed by acidic workup to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diethyl-4-methoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
2,2-Diethyl-4-methoxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,2-Diethyl-4-methoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. The methoxy and ethyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybutanoic acid: Lacks the diethyl substitution, resulting in different reactivity and properties.
2,2-Diethylbutanoic acid: Lacks the methoxy group, leading to variations in chemical behavior and applications.
2-Methoxy-2-methylpropanoic acid: Similar in having a methoxy group but differs in the alkyl substitution pattern.
Uniqueness
2,2-Diethyl-4-methoxybutanoic acid is unique due to the combination of its diethyl and methoxy substituents, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C9H18O3 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2,2-diethyl-4-methoxybutanoic acid |
InChI |
InChI=1S/C9H18O3/c1-4-9(5-2,8(10)11)6-7-12-3/h4-7H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
CCYQNSSTZZTTSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CCOC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)

![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
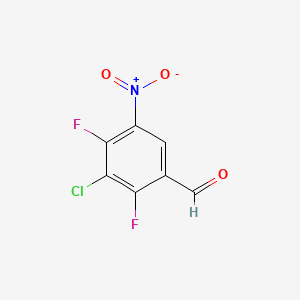

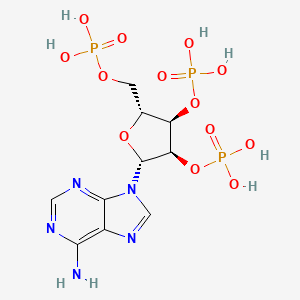
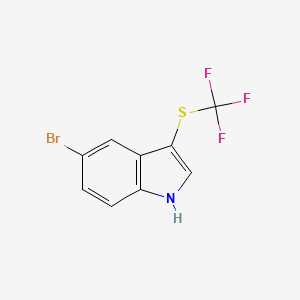
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)
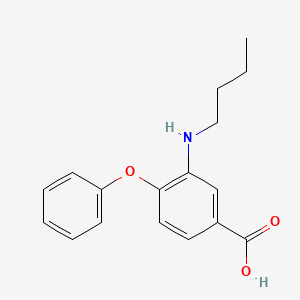
![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
